molecular formula C7H4BrClN2S B024610 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine CAS No. 108099-55-4

6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine

Cat. No.: B024610
CAS No.: 108099-55-4
M. Wt: 263.54 g/mol
InChI Key: SUKISGZALSMAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core structure substituted with bromomethyl and chlorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine typically involves the bromination of a thieno[2,3-D]pyrimidine precursor. One common method starts with the preparation of 4-chlorothieno[2,3-D]pyrimidine, which is then subjected to bromomethylation using bromomethyl reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors where the precursor compound is continuously fed and reacted with bromomethylating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 6-(aminomethyl)-4-chlorothieno[2,3-D]pyrimidine derivative .

Properties

IUPAC Name

6-(bromomethyl)-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKISGZALSMAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine
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6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine
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6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine
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6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine
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6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine
Reactant of Route 6
6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine

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